molecular formula C20H18ClNO3 B3168738 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932841-41-3

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No. B3168738
CAS RN: 932841-41-3
M. Wt: 355.8 g/mol
InChI Key: UHZXFDIKLFRUPJ-UHFFFAOYSA-N
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Description

“2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . The “4-Butoxyphenyl” suggests the presence of a phenyl group with a butoxy (four-carbon ether) substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a carboxylic acid, a chloroquinoline, and a butoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid and chloroquinoline groups, both of which are reactive. The carboxylic acid could undergo reactions such as esterification or amide formation, while the chloroquinoline could potentially undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The butoxy group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Anti-Inflammatory, Analgesic, and Antipyretic Properties

The compound shares structural similarities with bufexamac, a hydroxamic acid derived from phenylacetamide . Bufexamac has anti-inflammatory, analgesic, and antipyretic properties . Therefore, “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” could potentially have similar applications in the medical field.

Non-Narcotic Analgesic

Bufexamac also acts as a non-narcotic analgesic . This means it can relieve pain without inducing a state of narcosis or sleep. If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” shares this property, it could be used in pain management.

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Bufexamac is classified as a non-steroidal anti-inflammatory drug (NSAID) . NSAIDs are commonly used to relieve pain and reduce inflammation. If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” has similar properties, it could be used as an NSAID.

Antipyretic

Bufexamac has antipyretic properties, meaning it can reduce fever . If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” shares this property, it could be used to manage fever symptoms.

Dye-Sensitized Solar Cells

Compounds with similar structures have been used to modify titanium dioxide (TiO2) in dye-sensitized solar cells . If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” can be used in a similar way, it could potentially improve the efficiency of these solar cells.

Liquid Crystalline Polymer Fiber

Compounds with a similar structure have been used in the creation of mesogen-jacketed liquid crystalline polymer fiber . If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” can be used in a similar way, it could potentially be used in the production of these fibers.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoline derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This may include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many quinoline derivatives .

properties

IUPAC Name

2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(23)24)16-11-14(21)6-9-18(16)22-19/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXFDIKLFRUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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